molecular formula C9H8N2S B13193967 4-(1,3-Thiazol-2-ylmethyl)pyridine

4-(1,3-Thiazol-2-ylmethyl)pyridine

Cat. No.: B13193967
M. Wt: 176.24 g/mol
InChI Key: PWPOOYMAXUVOLP-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-ylmethyl)pyridine is a heterocyclic compound that combines the structural features of both thiazole and pyridine rings. Thiazole is a five-membered ring containing both sulfur and nitrogen atoms, while pyridine is a six-membered ring containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-2-ylmethyl)pyridine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromoacetylpyridine with thioamides under basic conditions to form the thiazole ring . Another approach involves the cyclization of thiosemicarbazide derivatives with α-haloketones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-ylmethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,3-Thiazol-2-ylmethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: Utilized in the development of materials such as dyes, pigments, and sensors

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-2-ylmethyl)pyridine varies depending on its application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Thiazol-2-ylmethyl)pyridine is unique due to its specific combination of thiazole and pyridine rings, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .

Properties

IUPAC Name

2-(pyridin-4-ylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-3-10-4-2-8(1)7-9-11-5-6-12-9/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPOOYMAXUVOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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